1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is a synthetic compound belonging to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group and a fluorophenyl group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-fluorobenzaldehyde with a suitable piperidine derivative under controlled conditions. One common method includes the use of a reductive amination reaction, where 4-fluorobenzaldehyde is reacted with benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence dopaminergic and serotonergic systems .
Comparison with Similar Compounds
1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but different pharmacological properties.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with distinct effects on serotonin receptors.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP to produce entactogenic effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which distinguishes it from other piperazine derivatives .
Properties
IUPAC Name |
1-benzyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN/c19-18-8-6-16(7-9-18)17-10-12-20(13-11-17)14-15-4-2-1-3-5-15/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRJZCQEHKIWCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435008 | |
Record name | 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163630-89-5 | |
Record name | 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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